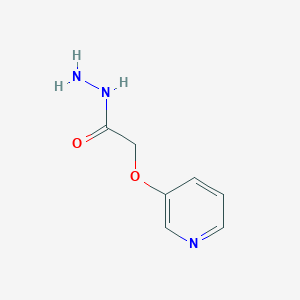

2-(吡啶-3-氧基)乙酰肼

描述

“2-(Pyridin-3-yloxy)acetohydrazide” is a chemical compound with the molecular formula C7H9N3O2 . It is used as a raw material for fine chemicals, organic intermediate, and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “2-(Pyridin-3-yloxy)acetohydrazide” involves several steps. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yloxy)acetohydrazide” is characterized by various types of descriptors like topological, spatial, thermodynamic, and electronic properties . The structure is also influenced by the presence of an intra-molecular hydrogen bonding interaction .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-3-yloxy)acetohydrazide” are complex and involve multiple steps. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using this compound as a starting material .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-yloxy)acetohydrazide” include its melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial in determining its reactivity and stability.科学研究应用

DNA结合和抗氧化特性

2-(吡啶-3-氧基)乙酰肼 (L3) 及其衍生物已用于合成铜配合物。这些配合物表现出显着的 DNA 结合特性和抗氧化活性。Reddy 等人的研究。(2016) 证明这些配合物与小牛胸腺 DNA 牢固结合并显示出显着的抗氧化特性,其中 [Cu(L4)2] 表现出最高的活性 (Reddy, S. R., Manabolu, S. B., Shaik, M., & Raja, P. K., 2016)。

新型化合物的合成

2-(吡啶-3-氧基)乙酰肼是创造各种新型化合物的重要工具。Alonso 等人。(1990) 探讨了它与不饱和二酮的反应,导致形成 1,2-二氮杂茚酮和吡唑并[3,4-b]吡啶 (Alonso, P., Martin-Leon, N., Quinteiro, M., Seoane, C., & Soto, J., 1990)。

金属配合物的合成

Bayan Al-Kilany 和 M. Al-Khuder (2017) 报告了使用 2-(吡啶-3-氧基)乙酰肼与过渡金属(如钴、铬和铁)合成配合物。这些配合物使用 FT-IR 和紫外可见光谱进行表征 (Al-Kilany, B., & Al-Khuder, M., 2017)。

抗菌和抗真菌活性

2-(吡啶-3-氧基)乙酰肼衍生物已因其抗菌潜力而受到研究。Meshcheryakova 等人。(2021) 合成了表现出显着的抗菌和抗真菌活性的衍生物,表明了开发新的抗菌剂的潜力 (Meshcheryakova, S., Shumadalova, A., Beylerli, O., & Gareev, I., 2021)。

超声合成和非线性光学特性

Khalid 等人。(2021) 专注于基于吡啶的腙衍生物的超声合成,包括涉及 2-(吡啶-3-氧基)乙酰肼的衍生物。他们的研究包括密度泛函理论分析,揭示了显着的非线性光学特性并提供了对分子相互作用的见解 (Khalid, M., Ali, A., Asim, S., Tahir, M., Khan, M. U., Vieira, L., Torre, A. F., & Usman, M., 2021)。

作用机制

Target of Action

The primary target of 2-(Pyridin-3-yloxy)acetohydrazide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for cancer treatment .

Mode of Action

2-(Pyridin-3-yloxy)acetohydrazide interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cell survival and proliferation . The compound exhibits potent PIM-1 inhibition activity, with an IC50 value of 14.3 nM, which is comparable to the known PIM-1 inhibitor, Staurosporine .

Biochemical Pathways

PIM-1 kinase is known to regulate several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

The inhibition of PIM-1 kinase by 2-(Pyridin-3-yloxy)acetohydrazide leads to significant cellular effects. Specifically, the compound has been shown to activate apoptotic cell death in MCF-7 cells, a type of breast cancer cell line . It increases the cell population by total apoptosis by 33.43% and arrests the cell cycle at the S-phase . Furthermore, it has been shown to inhibit tumor growth by 42.1% in solid tumors in mice .

安全和危害

未来方向

The future directions for “2-(Pyridin-3-yloxy)acetohydrazide” could involve further exploration of its potential biological activities. For instance, it has been suggested that modulation of the molecular connectivity indices, energy of the lowest unoccupied molecular orbital, accessible surface area, and moment of inertia of the analogs could optimize the antibacterial activity .

属性

IUPAC Name |

2-pyridin-3-yloxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWBJAWTESSUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

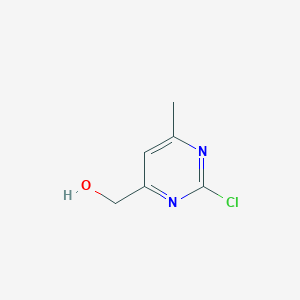

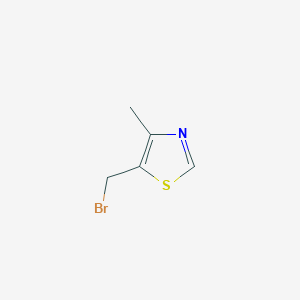

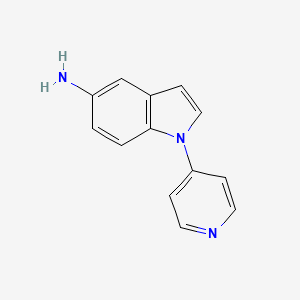

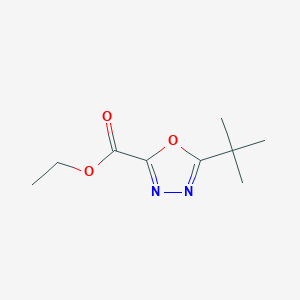

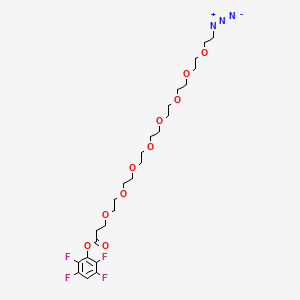

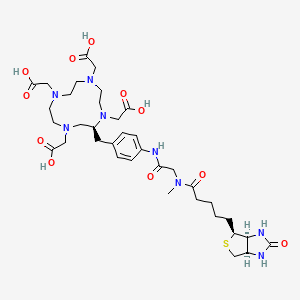

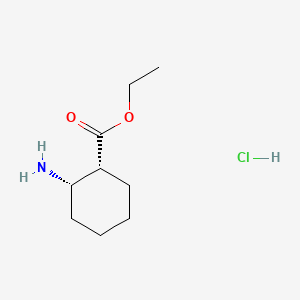

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)